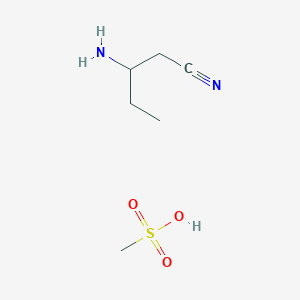

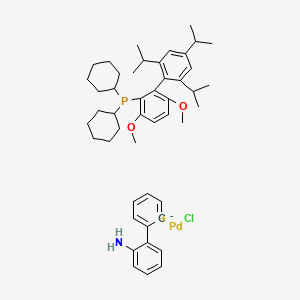

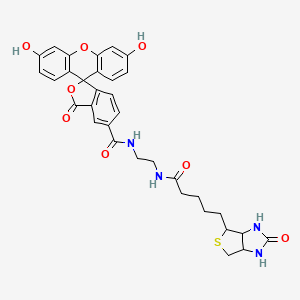

![molecular formula C17H14FN6Na2O6P B12320783 [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)

[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tedizolid phosphate disodium salt is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. Tedizolid phosphate disodium salt is primarily used to treat acute bacterial skin and skin structure infections (ABSSSI) caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of tedizolid phosphate involves several steps. One method includes the reaction of 2-(2-methyl tetrazolium-5-base) pyridine-5-boric acid ester with R-3-(bromo-phenyl of the fluoro-4-of 3-)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst and potassium ethanoate in 1,4-dioxane at 110°C . The disodium salt form can be isolated by adding sodium hydroxide solution to the crude product, followed by filtration and pH adjustment with hydrochloric acid .

Industrial Production Methods

Industrial production of tedizolid phosphate disodium salt typically involves large-scale synthesis using similar reaction conditions as described above. The process includes solvent removal, cooling, and concentration of the reaction mass, followed by the addition of sodium hydroxide to form the disodium salt .

化学反応の分析

Types of Reactions

Tedizolid phosphate disodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions. It is stable under thermal and photolytic conditions but shows significant degradation under oxidative and hydrolytic conditions .

Common Reagents and Conditions

Hydrolysis: Neutral, acidic, and alkaline conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Photolysis: Exposure to UV light.

Major Products Formed

The major product formed from the hydrolysis of tedizolid phosphate is tedizolid, the active form of the prodrug .

科学的研究の応用

Tedizolid phosphate disodium salt has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the stability and degradation of oxazolidinone antibiotics.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Clinically used to treat ABSSSI and under investigation for nosocomial pneumonia.

Industry: Employed in the development of new antibiotic formulations and delivery systems.

作用機序

Tedizolid phosphate disodium salt exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex . This inhibition blocks the translation process, leading to bacterial cell death. The compound is converted to its active form, tedizolid, in vivo, which then exerts the antibacterial effects .

類似化合物との比較

Tedizolid phosphate disodium salt is compared with other oxazolidinones such as linezolid. Tedizolid has several advantages over linezolid, including:

Higher Potency: Tedizolid is four- to eightfold more potent than linezolid against Gram-positive bacteria.

Lower Resistance: Tedizolid is effective against linezolid-resistant strains harboring the cfr gene.

Improved Pharmacokinetics: Tedizolid has a longer half-life, allowing for once-daily dosing.

Similar Compounds

Linezolid: Another oxazolidinone antibiotic used to treat Gram-positive infections.

Delafloxacin: A fluoroquinolone antibiotic with activity against Gram-positive and Gram-negative bacteria.

Dalbavancin: A lipoglycopeptide antibiotic used for treating Gram-positive infections.

Tedizolid phosphate disodium salt stands out due to its enhanced potency, lower resistance rates, and favorable pharmacokinetic profile, making it a valuable addition to the arsenal against multidrug-resistant Gram-positive infections.

特性

IUPAC Name |

disodium;[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIJRGWLKLRQAH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN6Na2O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B12320704.png)

![5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12320717.png)

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)

![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)